2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and various functional groups such as amino, nitro, and cyano groups
Preparation Methods
The synthesis of 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethylsulfanyl derivatives and thienyl compounds, followed by cyclization and functional group modifications. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl and ethylsulfanyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of corrosion inhibitors and other materials.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with DNA or cellular proteins. The presence of functional groups like the nitro and cyano groups allows for specific binding to these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-amino-4-phenylquinoline-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile. Compared to these compounds, 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to the presence of the ethylsulfanyl and thienyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-16(9-10-33-23)20-17(13-25)22(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
BGKXJWNPWZWYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.